molecular formula C17H13BrFNO3 B8174315 2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione

2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione

Cat. No.: B8174315
M. Wt: 378.2 g/mol
InChI Key: MAIMMPNLRWJCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.

Preparation Methods

The synthesis of 2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione typically involves the reaction of 4-bromo-3-fluorophenol with 3-bromopropylamine, followed by cyclization with phthalic anhydride. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and the reactions are carried out under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the specific receptor subtype and the biological context.

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

  • 2-(3-Bromopropyl)isoindoline-1,3-dione
  • 2-(3-Fluoropropyl)isoindoline-1,3-dione
  • 2-(3-Chloropropyl)isoindoline-1,3-dione

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activity .

Properties

IUPAC Name

2-[3-(4-bromo-3-fluorophenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO3/c18-14-7-6-11(10-15(14)19)23-9-3-8-20-16(21)12-4-1-2-5-13(12)17(20)22/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIMMPNLRWJCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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